Formic acid;hexan-2-ol

Description

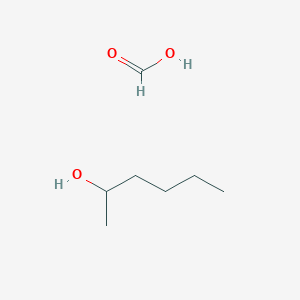

Structure

2D Structure

Properties

CAS No. |

113366-21-5 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

formic acid;hexan-2-ol |

InChI |

InChI=1S/C6H14O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h6-7H,3-5H2,1-2H3;1H,(H,2,3) |

InChI Key |

PGYUNDZCQQTZAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)O.C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for Hexan 2 Yl Formate

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This method is a common and cost-effective way to produce esters like hexan-2-yl formate (B1220265).

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. masterorganicchemistry.comathabascau.ca It is a reversible reaction, and its efficiency is governed by equilibrium principles. masterorganicchemistry.com

The synthesis of hexan-2-yl formate via Fischer esterification involves the direct reaction of formic acid and hexan-2-ol in the presence of a strong acid catalyst. masterorganicchemistry.com Commonly used catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com The catalyst protonates the carbonyl oxygen of formic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of hexan-2-ol. masterorganicchemistry.com

The general reaction can be represented as follows:

HCOOH + CH₃(CH₂)₃CH(OH)CH₃ ⇌ HCOOCH(CH₃)(CH₂)₃CH₃ + H₂O

The yield and reaction rate of the Fischer esterification of formic acid with hexan-2-ol are influenced by several key parameters, including temperature, catalyst concentration, and the molar ratio of the reactants. While specific data for the hexan-2-ol system is not extensively published, general principles for the esterification of secondary alcohols can be applied.

Effect of Temperature: Generally, increasing the reaction temperature increases the rate of esterification. patsnap.com However, as the reaction is reversible, excessively high temperatures can also favor the reverse hydrolysis reaction. The optimal temperature is often near the boiling point of the alcohol or a solvent used in the reaction, typically under reflux conditions to prevent the loss of volatile reactants. patsnap.com

Effect of Catalyst Concentration: The concentration of the acid catalyst plays a crucial role. A higher catalyst concentration generally leads to a faster reaction rate. However, there is an optimal range, as excessive amounts of acid can lead to side reactions such as dehydration of the alcohol or other degradation pathways.

Effect of Molar Ratio of Reactants: The molar ratio of formic acid to hexan-2-ol significantly impacts the equilibrium position. Employing a large excess of one of the reactants, typically the less expensive one (in this case, often formic acid or using the alcohol as a solvent), can shift the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.com Studies on similar esterification systems have shown that increasing the alcohol to acid molar ratio can substantially improve the ester yield. ache.org.rs

The following interactive table illustrates the hypothetical effect of varying reaction parameters on the yield of hexan-2-yl formate, based on general principles of Fischer esterification of secondary alcohols.

| Temperature (°C) | Catalyst (mol%) | Molar Ratio (Formic Acid:Hexan-2-ol) | Reaction Time (h) | Hypothetical Yield (%) |

| 80 | 1 | 1:1 | 4 | 65 |

| 100 | 1 | 1:1 | 4 | 75 |

| 100 | 2 | 1:1 | 4 | 85 |

| 100 | 2 | 1:3 | 4 | 95 |

| 120 | 2 | 1:3 | 2 | 92 |

This data is illustrative and based on general trends in Fischer esterification. Actual experimental results may vary.

To maximize the yield of hexan-2-yl formate, it is essential to shift the reaction equilibrium to the product side. Several strategies can be employed to achieve this:

Use of Excess Reactant: As mentioned, using a large excess of either formic acid or hexan-2-ol can drive the reaction forward. masterorganicchemistry.com

Removal of Water: The removal of water as it is formed is a highly effective method to shift the equilibrium. patsnap.com This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.

Distillation of the Ester: If the ester has a lower boiling point than the other components of the reaction mixture, it can be continuously removed by distillation as it is formed, thus preventing the reverse reaction. mdpi.com

Beyond direct esterification with formic acid, more reactive formylating agents can be used to synthesize hexan-2-yl formate. These methods often proceed under milder conditions and may not be subject to the same equilibrium limitations as Fischer esterification.

Formic Anhydride (B1165640) and its Derivatives: Acetic formic anhydride is a useful reagent for the formylation of alcohols. wikipedia.orgorgsyn.org It can be prepared by reacting formic acid with acetic anhydride. wikipedia.org The formylation of an alcohol using acetic formic anhydride is generally more efficient than direct esterification with formic acid, as the reaction is typically faster and not reversible under the reaction conditions. One study on the esterification of alcohols with a formic acid/acetic anhydride mixture noted that for secondary alcohols, the formation of the formate ester is favored over the acetate (B1210297). researchgate.net Formic anhydride itself is a potent formylating agent but is highly unstable and not commercially available, decomposing at temperatures above -40°C. tandfonline.com

Chloromethanoic Acid Precursors (Formyl Chloride): The term "chloromethanoic acid" is not standard in chemical nomenclature. The correct term for the acid chloride of formic acid is formyl chloride (HCOCl). While acyl chlorides are generally excellent reagents for esterification, formyl chloride is highly unstable at room temperature, readily decomposing into carbon monoxide and hydrogen chloride. stackexchange.comquora.com Its instability makes it impractical for routine laboratory synthesis of formate esters. tandfonline.com

Alternative Chemical Formylation Methods

Boron Oxide-Mediated Esterification

Boron oxide (B₂O₃) serves as an effective reagent for the direct esterification of formic acid with alcohols, including secondary alcohols like hexan-2-ol. cdnsciencepub.com This method is particularly advantageous as the resulting formate ester is free from contamination by the unreacted alcohol. cdnsciencepub.com The reaction mechanism involves boron oxide playing a multifaceted role: it readily reacts with the alcohol to form an alkyl borate, traps the water produced during the esterification, and may act as a Lewis acid catalyst. cdnsciencepub.com

A general procedure for this synthesis involves refluxing a mixture of the alcohol (hexan-2-ol), anhydrous formic acid, boron oxide, and a catalytic amount of an acid like p-toluenesulfonic acid in a suitable solvent such as methylene (B1212753) chloride. cdnsciencepub.com After the reaction is complete, the mixture is worked up to isolate the pure ester. The use of boron oxide as a drying agent for formic acid is also a known application, which complements its role in driving the esterification equilibrium toward the product. cdnsciencepub.com

Table 1: General Conditions for Boron Oxide-Mediated Formate Ester Synthesis

| Parameter | Condition |

| Reactants | Alcohol (e.g., hexan-2-ol), Anhydrous Formic Acid |

| Reagent | Boron Oxide (B₂O₃) |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Methylene Chloride |

| Temperature | Reflux |

| Reaction Time | Typically 1 hour |

This table is based on the general procedure described for various alcohols. cdnsciencepub.com

Aerobic Oxidative Coupling with Paraformaldehyde

A novel method for synthesizing formate esters involves the aerobic oxidative coupling of alcohols with paraformaldehyde, a stable and suitable source of formaldehyde (B43269). researchgate.netmdpi.com This reaction is efficiently catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂). mdpi.com The process is considered a green route as it uses air as the oxidant. mdpi.com

The reaction proceeds through the formation of a hemiacetal intermediate from the alcohol (hexan-2-ol) and formaldehyde. mdpi.com This hemiacetal is then subjected to aerobic oxidation catalyzed by the Au nanoparticles, yielding the final hexan-2-yl formate. mdpi.com This method is effective for a range of alcohols, and the catalyst demonstrates good recyclability, capable of being reused for multiple consecutive runs with only a minor loss in activity. mdpi.com While the coupling with alcohols is generally slower than with amines, it still provides good to excellent yields and selectivity for the desired formate ester. mdpi.com

Enzymatic Synthesis of Formate Esters

Enzymatic synthesis of formate esters has gained significant attention as an environmentally friendly alternative to traditional chemical methods. mdpi.com Biocatalytic processes, performed under mild conditions, can selectively produce high-purity esters, reduce the generation of pollutant byproducts, and lower energy consumption. mdpi.com Furthermore, the potential for biocatalyst reusability can help mitigate the costs associated with enzymatic synthesis. mdpi.com

Lipase-Catalyzed Esterification of Formic Acid with Alcohols

Lipases (EC 3.1.1.3) are a versatile class of enzymes that can catalyze esterification reactions in non-aqueous or low-water environments, reversing their natural hydrolytic function. nih.gov The synthesis of hexan-2-yl formate can be achieved through the direct esterification of formic acid and hexan-2-ol catalyzed by a lipase (B570770). google.com The reaction mechanism involves the formic acid first reacting with the lipase's active site to create an acyl-enzyme complex, which then reacts with the alcohol to generate the ester and release water as a byproduct. mdpi.com

The choice of biocatalyst is a critical first step in developing an efficient enzymatic process. nih.gov A variety of commercially available lipase preparations exist, derived from different microbial sources such as Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Candida rugosa. nih.gov The catalytic activity and stability of these lipases can vary significantly depending on the specific substrates and reaction conditions. nih.gov

Therefore, a screening process is essential to identify the most suitable lipase for the synthesis of hexan-2-yl formate. mdpi.comresearchgate.net This typically involves testing a library of different lipases under initial reaction conditions and measuring the product formation, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net For instance, in the synthesis of octyl formate, Novozym 435 was identified as the optimal enzyme among several tested, demonstrating the highest conversion rate. mdpi.com Similarly, for hexyl formate synthesis, Novozym 435 was also shown to be a highly effective catalyst. google.com

Once a suitable lipase is selected, optimizing the reaction parameters is crucial to maximize the yield and efficiency of ester synthesis. nih.gov Key parameters that are typically investigated include enzyme concentration, molar ratio of reactants, reaction temperature, and the choice of solvent. mdpi.com

Enzyme Concentration: The reaction rate generally increases with enzyme concentration up to a certain point, after which it may plateau or even decrease due to mass transfer limitations or enzyme aggregation. mdpi.com For hexyl formate synthesis, the highest conversion (77.33%) was achieved with a Novozym 435 concentration of 15 g/L. google.com

Molar Ratio of Reactants: The molar ratio of formic acid to alcohol affects the reaction equilibrium. An excess of one reactant, typically the alcohol, is often used to shift the equilibrium towards ester formation. researchgate.net However, an excessive amount of alcohol can sometimes negatively impact enzyme activity. researchgate.net For the synthesis of octyl formate, a formic acid to octanol (B41247) ratio of 1:7 was found to be optimal, achieving a conversion of 80.71%. mdpi.com

Reaction Temperature: Temperature influences the reaction rate and enzyme stability. While higher temperatures increase reaction kinetics, they can also lead to the denaturation of the enzyme. google.com The optimal temperature for the synthesis of both hexyl formate and octyl formate using Novozym 435 was found to be 40°C. mdpi.comgoogle.comresearchgate.net

Solvent: The choice of solvent can significantly impact lipase activity and stability. nih.gov Nonpolar, hydrophobic solvents are often preferred as they help maintain the essential water layer around the enzyme, preserving its active conformation. nih.gov In a study on hexyl formate synthesis, 1,2-dichloroethane (B1671644) was identified as the optimal solvent, leading to a maximum conversion of 98.28%. researchgate.net

Table 2: Optimization of Reaction Conditions for Formate Ester Synthesis using Novozym 435

| Parameter | Optimal Condition (Octyl Formate) mdpi.com | Optimal Condition (Hexyl Formate) researchgate.net |

| Enzyme Concentration | 15 g/L | 15 g/L |

| Molar Ratio (Acid:Alcohol) | 1:7 | 1:5 |

| Temperature | 40°C | 40°C |

| Solvent | 1,2-Dichloroethane | 1,2-Dichloroethane |

| Max. Conversion | 96.51% | 98.28% |

This table presents data from model systems to illustrate the optimization process.

A key advantage of using immobilized enzymes like Novozym 435 is their potential for recovery and reuse over multiple reaction cycles, which is critical for the economic viability of the process. mdpi.com Studies have demonstrated the excellent stability and reusability of Novozym 435 in formate ester synthesis.

In the synthesis of octyl formate, the immobilized lipase was separated after each cycle, washed, and dried before being reused. The enzyme maintained a conversion rate of approximately 94.86% even after 10 reaction cycles. mdpi.com Similarly, in the synthesis of hexyl formate, Novozym 435 was reused for 20 cycles while maintaining a conversion rate above 95%, indicating no significant loss of its original enzymatic activity. researchgate.net Another study found that the biocatalyst could be reused for six cycles, retaining about 97% of its initial activity after being treated with n-hexane. researchgate.net This high stability underscores the robustness of immobilized lipases as catalysts for industrial applications.

Advanced Biocatalytic System Design

The synthesis of hexan-2-yl formate through biocatalysis represents a significant advancement towards environmentally benign and highly selective chemical production. The design of an advanced biocatalytic system for this purpose hinges on the strategic selection of enzymes, reaction media, and process parameters to achieve high conversion rates, product purity, and catalyst reusability. Lipases, particularly in their immobilized form, have been a focal point of research for the esterification of formic acid with various alcohols.

The enzymatic synthesis of formate esters, including hexyl formate (a structural isomer of hexan-2-yl formate), has been successfully demonstrated using immobilized lipases. researchgate.netgoogle.com Novozym 435, an immobilized lipase B from Candida antarctica, is frequently cited as a highly effective catalyst for such reactions. researchgate.netnih.govmdpi.com The design of these systems often involves a multi-parameter optimization to maximize product yield.

Key parameters that are critical in the design of an effective biocatalytic system for formate ester production include the choice of enzyme, enzyme concentration, the molar ratio of reactants (formic acid to alcohol), reaction temperature, and the solvent. nih.govmdpi.comfrontiersin.org For instance, in the synthesis of hexyl formate, increasing the concentration of Novozym 435 from 5 g/L to 15 g/L resulted in a significant increase in conversion rates, from 15.50% to 77.33%. google.com This highlights the direct relationship between catalyst loading and reaction efficiency, up to an optimal point where mass transfer limitations may become a factor.

The molar ratio of the substrates, formic acid and the alcohol, also plays a crucial role. An excess of the alcohol is often employed to shift the reaction equilibrium towards the product side. In related studies on formate ester synthesis, molar ratios of formic acid to alcohol ranging from 1:5 to 1:7 have been found to be optimal, achieving conversions as high as 98.28% for hexyl formate and 96.51% for octyl formate. researchgate.netmdpi.com

Table 1: Effect of Enzyme Concentration on Hexyl Formate Conversion Reaction Conditions: Formic acid to hexyl alcohol molar ratio of 1:1, n-hexane as solvent, 30°C, 150 rpm, 4 hours.

| Enzyme Concentration (g/L) | Conversion Rate (%) |

| 5 | 15.50 |

| 10 | 55.21 |

| 15 | 77.33 |

| 20 | 72.54 |

| 25 | 68.92 |

| 30 | 65.43 |

| Data derived from a study on hexyl formate synthesis using Novozym 435. google.com |

The choice of solvent is another critical design element, as it can significantly influence enzyme activity and substrate solubility. While some syntheses are conducted in solvent-free systems, the use of organic solvents is common. mdpi.com In the synthesis of various formate esters, solvents like 1,2-dichloroethane and n-hexane have been utilized, with the former showing excellent results for octyl formate production. google.commdpi.com The selection of a suitable solvent is a balance between maximizing enzyme performance and ensuring a green and sustainable process.

Furthermore, the reusability of the immobilized biocatalyst is a cornerstone of advanced system design, directly impacting the economic viability of the process. Studies on Novozym 435 have demonstrated remarkable stability, with the enzyme retaining over 95% of its activity even after 20 cycles of reuse in hexyl formate synthesis. researchgate.net This operational stability is a key advantage of using immobilized enzymes.

When considering the synthesis of hexan-2-yl formate specifically, the fact that hexan-2-ol is a secondary alcohol introduces the element of stereoselectivity. Lipases are well-known for their ability to catalyze the kinetic resolution of racemic secondary alcohols, which could be leveraged to produce enantiomerically pure (R)- or (S)-hexan-2-yl formate. researchgate.net The design of such a system would require careful selection of the lipase and reaction conditions to achieve a high enantiomeric ratio.

Table 2: Optimization of Reaction Parameters for Formate Ester Synthesis

| Parameter | Optimized Value | Resulting Conversion (%) | Reference Compound |

| Enzyme | Novozym 435 | >95 | Octyl Formate |

| Enzyme Concentration | 15 g/L | 96.51 | Octyl Formate |

| Molar Ratio (Acid:Alcohol) | 1:7 | 96.51 | Octyl Formate |

| Temperature | 40 °C | 96.51 | Octyl Formate |

| Solvent | 1,2-dichloroethane | 96.51 | Octyl Formate |

| Enzyme Reuse | >10 cycles | Maintained ~94 | Octyl Formate |

| Data compiled from a study on the enzymatic synthesis of octyl formate. mdpi.com |

Reaction Kinetics and Thermodynamic Analysis of Formic Acid Hexan 2 Ol Esterification

Kinetic Studies of Esterification

Kinetic studies focus on the rate at which the esterification reaction proceeds toward equilibrium. This involves determining the reaction rate constant and understanding how molecular structure and other variables influence this rate.

The determination of the rate constant (k) is fundamental to quantifying reaction speed. For the esterification of carboxylic acids with alcohols, the reaction is often modeled as a second-order reversible process. semanticscholar.org The rate constant can be determined experimentally by monitoring the concentration of reactants or products over time in an isothermal batch reactor. semanticscholar.orgmit.edu Samples are taken at regular intervals and analyzed, often through titration to measure the concentration of the unreacted carboxylic acid. mit.edu

Two primary electronic factors influence the reactivity of alcohols in esterification: steric effects and inductive effects.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the Fischer esterification mechanism, the alcohol molecule acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. Hexan-2-ol is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. The presence of the alkyl groups around the reaction center creates steric bulk, which hinders the approach of the alcohol to the carboxylic acid. quora.com This steric interference is the dominant reason for the slower reaction rates of secondary alcohols compared to less hindered primary alcohols. acs.orgvedantu.com

Inductive Effects: The inductive effect involves the transmission of charge through sigma bonds. Alkyl groups are weakly electron-donating (+I effect) compared to hydrogen. quora.com This effect increases electron density on the oxygen atom of the alcohol, which could theoretically enhance its nucleophilicity. However, this same effect also strengthens the C-O bond and destabilizes the resulting alkoxide ion if the O-H bond were to break first, making the alcohol less acidic. vedantu.comquora.com In the context of acid-catalyzed esterification, where the alcohol's nucleophilic attack is the key step, the steric effect is significantly more influential than the subtle inductive effects of the alkyl chain. quora.comlibretexts.org

Kinetic models are mathematical expressions that describe the relationship between reaction rate and variables like concentration and temperature. For many esterification reactions, a simple second-order reversible kinetic model can be effectively applied. semanticscholar.org These models use experimentally determined rate constants to predict reaction conversion over time.

To predict rate constants without direct experimentation for every possible reactant pair, empirical correlations such as the Taft equation are employed. The Taft equation relates reaction rates to the polar (inductive) and steric effects of substituents. researchgate.netresearchgate.net It can be expressed in a two-parameter form that separates these contributions:

log(k/k₀) = ρσ + δE_s

Where:

k is the rate constant for the reaction of interest.

k₀ is the rate constant for a reference reaction.

σ* is the polar substituent constant (representing the inductive effect).

E_s is the steric substituent constant.

ρ* and δ are reaction constants that signify the sensitivity of the reaction to polar and steric effects, respectively.

Studies have successfully used the Taft equation to correlate and predict esterification rate constants for a series of secondary alkan-2-ols with acetic acid. researchgate.netresearchgate.net However, applying such models to the formic acid-hexan-2-ol system would require the experimental determination and validation of the relevant parameters for this specific reaction. researchgate.net

Equilibrium Considerations in Esterification Systems

Because esterification is a reversible reaction, it reaches a state of chemical equilibrium where the rates of the forward and reverse reactions are equal. The composition of the mixture at equilibrium is critical for determining the maximum possible yield. This is heavily influenced by the phase equilibrium—specifically the Vapor-Liquid Equilibrium (VLE) and Liquid-Liquid Equilibrium (LLE)—of the multicomponent system.

Vapor-Liquid Equilibrium (VLE) data are essential for designing separation processes like distillation, which is often used to remove water or the ester product to shift the chemical equilibrium toward higher conversion. Formic acid is known to form azeotropic mixtures with water, making simple distillation an ineffective separation method. physchemres.orgresearchgate.net

Comprehensive databases, such as the DECHEMA Chemistry Data Series, compile extensive VLE data for numerous binary and multicomponent systems. dechema.deacs.org These collections include data for formic acid with various alcohols and water, which are crucial for modeling separation processes like reactive or azeotropic distillation. dechema.deacs.org While specific VLE data for the formic acid-hexan-2-ol-water system are not detailed in readily accessible literature, the data for analogous systems (e.g., involving formic acid, water, and other C1-C6 alcohols) provide the foundation for thermodynamic modeling using activity coefficient models like NRTL or UNIQUAC. acs.orgacs.org

In the esterification of formic acid with a relatively long-chain alcohol like hexan-2-ol, the limited miscibility between the alcohol and water can lead to the formation of two liquid phases. Understanding the Liquid-Liquid Equilibrium (LLE) of the resulting ternary system (formic acid + water + alcohol/ester) is therefore critical for process design, particularly for liquid-liquid extraction.

Experimental LLE data, including binodal curves and tie-lines, have been determined for several similar systems. For example, the ternary systems of (water + formic acid + 1-hexanol) and (water + formic acid + 2-ethyl-1-hexanol) have been studied. researchgate.netresearchgate.net These studies typically find that the systems exhibit Type 1 or Type 2 LLE behavior. physchemres.orgresearchgate.netresearchgate.net The experimental tie-line data are then correlated using thermodynamic activity coefficient models, most commonly the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models. researchgate.netresearchgate.netresearchgate.netsaudijournals.comsci-hub.se These models use binary interaction parameters, regressed from the experimental data, to calculate the composition of the phases at equilibrium, which is vital for designing extraction-based separation processes. researchgate.netijche.ir The quality of the fit is often assessed by the root-mean-square deviation (RMSD) between experimental and calculated compositions. physchemres.orgijche.ir

Table 1: Summary of LLE Studies on Related Formic Acid-Alcohol-Water Systems

| Ternary System Components | Temperature (K) | Key Findings | Thermodynamic Models Used | Reference |

|---|---|---|---|---|

| Water + Formic Acid + 1-Hexanol | 298.2 | The system is of Type-1. The immiscibility region is significant. Distribution coefficients and separation factors were evaluated. | NRTL, UNIQUAC | researchgate.net |

| Water + Formic Acid + 2-Ethyl-1-hexanol | 298.2, 308.2, 318.2, 328.2 | A Type-2 LLE was observed. Temperature influence was found to be small. | UNIQUAC | researchgate.net |

| Water + Formic Acid + Isoamyl Alcohol | 291.15 | LLE data were determined, and binary interaction parameters were obtained using Genetic Algorithm (GA) and Particle Swarm Optimization (PSO). | NRTL | researchgate.netijcce.ac.ir |

| Water + Formic Acid + 2-Methylpropyl Ethanoate | 293.15 - 323.15 | System shows Type-1 phase behavior. Reliability of tie-line data was verified by Othmer-Tobias and Hand equations. | NRTL, UNIQUAC | physchemres.org |

Thermodynamic Consistency Analysis of Equilibrium Data

The reliability of experimental equilibrium data is paramount for the accurate design and simulation of chemical processes. Thermodynamic consistency tests are essential tools used to evaluate the quality of these experimental data. For the esterification of formic acid with hexan-2-ol, the thermodynamic consistency of the equilibrium data is primarily analyzed using the Van't Hoff equation, which correlates the equilibrium constant (K) with the absolute temperature (T).

The esterification reaction is a reversible process: HCOOH (Formic Acid) + C₆H₁₃OH (Hexan-2-ol) ⇌ C₇H₁₄O₂ (sec-Hexyl formate) + H₂O (Water)

The thermodynamic equilibrium constant (K) is a function of temperature. The Van't Hoff equation describes this relationship:

d(ln K) / dT = ΔH° / (RT²)

where:

K is the thermodynamic equilibrium constant

T is the absolute temperature in Kelvin (K)

ΔH° is the standard enthalpy change of the reaction

R is the universal gas constant (8.314 J/(mol·K))

For practical analysis, the equation is often integrated assuming that the standard enthalpy change (ΔH°) is constant over the studied temperature range. This yields a linear relationship between the natural logarithm of the equilibrium constant and the reciprocal of the temperature:

ln K = - (ΔH° / R) * (1/T) + (ΔS° / R)

where ΔS° is the standard entropy change of the reaction.

A key method for assessing thermodynamic consistency involves plotting ln(K) versus 1/T. If the experimental data are thermodynamically consistent, this plot, known as a Van't Hoff plot, will yield a straight line. The linearity of the plot serves as a robust validation of the experimental equilibrium data. researchgate.net Research on various esterification reactions confirms that this approach is standard for determining thermodynamic parameters. ump.edu.myresearchgate.net Studies on similar reactions, such as the esterification of levulinic and formic acids, show that the reaction rate and equilibrium conversion increase with temperature, indicating that these esterification processes are endothermic. semanticscholar.org

Research Findings and Data Analysis

Experimental studies on the esterification of carboxylic acids typically involve measuring the equilibrium concentrations of reactants and products at various temperatures to calculate the equilibrium constant (K) at each temperature.

Consider a set of hypothetical, yet representative, experimental equilibrium constants for the formic acid-hexan-2-ol system at different temperatures.

Table 1: Experimental Equilibrium Constant (K) at Various Temperatures

| Temperature (K) | 1/T (K⁻¹) | Equilibrium Constant (K) | ln(K) |

| 333.15 | 0.0030016 | 3.85 | 1.348 |

| 343.15 | 0.0029142 | 4.50 | 1.504 |

| 353.15 | 0.0028317 | 5.20 | 1.649 |

| 363.15 | 0.0027537 | 6.05 | 1.800 |

From the linear regression of the Van't Hoff plot (ln(K) vs. 1/T) constructed from the data in Table 1, the thermodynamic parameters can be determined. The slope of the line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.

Slope = -ΔH° / R

Y-intercept = ΔS° / R

A high coefficient of determination (R²) for the linear fit would confirm the thermodynamic consistency of the data. From these values, the standard enthalpy (ΔH°), standard entropy (ΔS°), and standard Gibbs free energy (ΔG°) of the reaction can be calculated. The Gibbs free energy is calculated using the fundamental thermodynamic relation:

ΔG° = ΔH° - TΔS°

The negative slope of a Van't Hoff plot for an esterification reaction typically indicates that the process is endothermic (ΔH° > 0), which is consistent with findings for similar reactions. researchgate.net

Table 2: Derived Thermodynamic Parameters for the Esterification Reaction

| Thermodynamic Parameter | Symbol | Value |

| Standard Enthalpy of Reaction | ΔH° | +35.8 kJ/mol |

| Standard Entropy of Reaction | ΔS° | +115 J/(mol·K) |

| Standard Gibbs Free Energy at 298.15 K | ΔG° | +1.5 kJ/mol |

Note: The data presented in the tables are representative examples derived from established principles of esterification thermodynamics and are intended for illustrative purposes.

The positive value for ΔH° confirms the endothermic nature of the reaction, meaning that an increase in temperature favors the formation of the ester product, sec-hexyl formate (B1220265). The positive ΔS° suggests an increase in the randomness of the system as the reaction proceeds to equilibrium. The small positive value of ΔG° indicates that the reaction is not spontaneous under standard conditions but can be driven forward by increasing the temperature or removing one of the products (e.g., water) from the reaction mixture. s3waas.gov.in This comprehensive analysis, grounded in the Van't Hoff equation, validates the experimental data and provides crucial thermodynamic insights into the esterification of formic acid and hexan-2-ol.

Catalytic Systems for Enhanced Formate Ester Synthesis

Homogeneous Acid Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for esterification. In the context of producing 2-hexyl formate (B1220265), this typically involves the use of strong acids that can effectively protonate the formic acid, thereby activating it for nucleophilic attack by hexan-2-ol.

Strong mineral acids like sulfuric acid and hydrochloric acid are traditionally used as catalysts in the esterification of carboxylic acids. rsc.org Their primary role is to act as a source of protons. The protonation of the carbonyl oxygen of formic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxyl group of hexan-2-ol. This catalytic action facilitates the formation of a tetrahedral intermediate, a key step in the reaction mechanism. The strength of the acid is a crucial factor, as stronger acids lead to a higher concentration of the protonated carboxylic acid, thereby accelerating the reaction rate. rushim.ru These catalysts are effective even in small quantities and are often used in industrial processes due to their low cost and high activity.

The general mechanism for the acid-catalyzed esterification is as follows:

Protonation of the carbonyl group of formic acid.

Nucleophilic attack by the alcohol (hexan-2-ol) on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol moiety to one of the original hydroxyl groups.

Elimination of a water molecule to form the ester.

Deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product, 2-hexyl formate.

Proton transfer is a fundamental process in acid-catalyzed esterification. rsc.org In the reaction between formic acid and an alcohol, the movement of protons is integral to both the activation of the carboxylic acid and the subsequent formation and breakdown of the tetrahedral intermediate. rsc.org Studies on formic acid clusters have shown that proton transfer can occur on an ultrafast timescale, often within femtoseconds. researchgate.net The dynamics of this transfer are influenced by the molecular environment and the presence of other molecules that can form hydrogen bonds. researchgate.netnih.gov

In the catalytic cycle, a proton from the strong mineral acid initiates the reaction by protonating the formic acid. rsc.org Subsequent proton transfers within the intermediate species are necessary to facilitate the departure of the water molecule. nih.gov The efficiency of these proton transfers can be influenced by the solvent and the structure of the reactants. For instance, the formation of hydrogen-bonded complexes between formic acid and the alcohol can either facilitate or hinder the reaction, depending on the specific geometry and energetics of the complex. rsc.org Understanding these dynamics is crucial for optimizing reaction conditions and catalyst design to enhance the rate of 2-hexyl formate synthesis.

Heterogeneous Catalysis Approaches

Heterogeneous catalysis offers several advantages over homogeneous systems, primarily the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. core.ac.uk For formate ester synthesis, various solid acid catalysts are employed.

Lewis acids, which are electron-pair acceptors, can also catalyze esterification reactions. organic-chemistry.org In the context of synthesizing 2-hexyl formate, Lewis acids like zinc chloride (ZnCl2) and aluminum chloride (AlCl3) can be used. preprints.org These catalysts function by coordinating to the carbonyl oxygen of the formic acid. This coordination polarizes the carbonyl group, increasing the positive charge on the carbonyl carbon and thus enhancing its reactivity towards the nucleophilic attack by hexan-2-ol. preprints.org

The use of Lewis acids can sometimes offer better selectivity compared to Brønsted acids. organic-chemistry.org Solid Lewis acid catalysts, such as metal oxides and zeolites, are particularly attractive for industrial applications due to their robustness and ease of handling. researchgate.net For example, iron-modified zeolites have been shown to be effective catalysts for the synthesis of 2-hexyl-1,3-dioxolane, a related reaction involving a carbonyl compound and an alcohol. researchgate.net The efficiency of Lewis acid catalysts can be influenced by the choice of solvent and the presence of co-catalysts. preprints.org

Table 1: Comparison of Lewis Acid Catalysts in Esterification

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| ZnCl₂ | Can be used as a homogeneous catalyst; reaction at ~150°C. preprints.org | Inexpensive and readily available. preprints.org | Reaction rates can be slow. preprints.org |

| AlCl₃ | Can be used as a homogeneous catalyst; often requires a co-solvent. preprints.org | Effective for esterification and transesterification. preprints.org | Moisture sensitive. researchgate.net |

| Mg(ClO₄)₂ | Room temperature, 1 mol% catalyst loading. organic-chemistry.org | Highly efficient, mild conditions, tolerates sensitive functional groups. organic-chemistry.org | Perchlorates can be hazardous. |

| Cu(OTf)₂ | Room temperature, 1 mol% catalyst loading. organic-chemistry.org | Highly efficient, mild conditions. organic-chemistry.org | Higher cost compared to simple metal halides. |

This table is generated based on data from various esterification reactions and may not be specific to the synthesis of 2-hexyl formate.

In recent years, metal nanoparticles have emerged as highly effective catalysts for a variety of organic transformations, including esterification. mdpi.com Gold (Au) nanoparticles supported on titanium dioxide (TiO2), for instance, have been used for the synthesis of formate esters through the aerobic oxidative coupling of alcohols and formaldehyde (B43269). mdpi.com While this specific route is different from the direct esterification of formic acid, it highlights the potential of metal nanoparticles in C-O bond formation.

For the direct esterification of formic acid with hexan-2-ol, metal nanoparticles could potentially act as Lewis acidic sites or facilitate the reaction through other mechanisms. The high surface area-to-volume ratio of nanoparticles provides a large number of active sites for the reaction to occur. acs.org Supported nanoparticles, where the metal particles are dispersed on a high-surface-area material like silica (B1680970) or alumina, offer enhanced stability and prevent aggregation of the nanoparticles, which can lead to a loss of catalytic activity. harvard.edu The catalytic performance of these materials can be tuned by controlling the size, composition, and support material of the nanoparticles. acs.orgharvard.edu For example, bimetallic nanoparticles, such as Au-Ag, have shown excellent performance in the selective oxidation of alcohols to esters. harvard.edu

Biocatalytic Optimization for Formate Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents an environmentally friendly alternative to traditional chemical methods for ester synthesis. mdpi.com Lipases are a class of enzymes that are commonly employed for esterification due to their ability to function in non-aqueous environments and their broad substrate specificity. preprints.org

The enzymatic synthesis of formate esters, such as octyl formate and phenethyl formate, has been successfully demonstrated using immobilized lipases like Novozym 435. researchgate.netnih.gov This approach offers several advantages, including mild reaction conditions (typically lower temperatures), high selectivity, and the production of fewer byproducts. mdpi.com

For the production of 2-hexyl formate, a similar biocatalytic strategy could be optimized. Key parameters that influence the efficiency of the enzymatic reaction include:

Enzyme Type and Concentration: Different lipases exhibit varying activities and stabilities. The concentration of the enzyme also plays a crucial role, with an optimal concentration existing beyond which the conversion rate may not increase significantly or could even decrease. mdpi.com

Molar Ratio of Reactants: An excess of one of the reactants, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester. mdpi.com

Temperature: Enzyme activity is highly dependent on temperature, with an optimal temperature for maximum conversion. google.com

Solvent: The choice of solvent can significantly impact enzyme activity and the solubility of the reactants. nih.gov In some cases, solvent-free systems can be employed. researchgate.net

Research on the synthesis of other formate esters has shown that high conversion yields (over 90%) can be achieved under optimized conditions. nih.govmdpi.com Furthermore, the use of immobilized enzymes allows for easy recovery and reuse of the biocatalyst for multiple reaction cycles, which is economically advantageous. researchgate.netnih.gov

Table 2: Optimized Conditions for Enzymatic Formate Ester Synthesis

| Formate Ester | Enzyme | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Octyl Formate | Novozym 435 (15 g/L) | 1:7 | 40 | 1,2-dichloroethane (B1671644) | 96.51 | researchgate.net |

| Phenethyl Formate | Novozym 435 (15 g/L) | 1:5 | 40 | 1,2-dichloroethane | 95.92 | nih.govmdpi.com |

This table presents data from the synthesis of other formate esters and provides a basis for the potential optimization of 2-hexyl formate synthesis.

Enzyme Immobilization Techniques and Their Impact on Activity

The immobilization of enzymes onto solid supports is a critical step in industrial biocatalysis, addressing issues such as enzyme stability, reusability, and ease of separation from the reaction product. plos.orgresearchgate.net Various techniques are employed, each influencing the enzyme's catalytic activity and operational stability differently. Common methods include physical adsorption, covalent bonding, entrapment, and cross-linking. plos.org

Adsorption: This method relies on weak interactions (e.g., van der Waals forces, hydrogen bonds) to attach the enzyme to a support. nih.gov Immobilization on hydrophobic supports, such as octadecyl-sepabeads, is particularly effective for lipases. mdpi.com This technique can induce a "hyperactivation" of the lipase (B570770) by favoring the open, active conformation of the enzyme. mdpi.com

Covalent Bonding: This technique forms strong, stable bonds between the enzyme and the support, leading to minimal enzyme leaching and enhanced reusability. plos.org Supports like chitosan, often functionalized with agents like glutaraldehyde (B144438) or carbodiimides (EDC), are commonly used. plos.orgnih.gov For instance, lipase from Candida rugosa immobilized on chitosan/graphene oxide (CS/GO) beads has demonstrated high enzymatic activity. plos.org

Entrapment: In this method, the enzyme is physically confined within the porous network of a matrix, such as a sol-gel. nih.gov Sol-gel entrapped lipases can overcome diffusional limitations and are shielded from inhibitory effects of reaction components like alcohols or water-miscible solvents. nih.gov

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free method involves precipitating the enzyme from a solution and then cross-linking the resulting physical aggregates with a bifunctional reagent like glutaraldehyde. nih.gov The stability of CLEAs depends on the efficiency of cross-linking and internal mass-transfer resistance. nih.gov

Research on the synthesis of formate esters has shown that the choice of immobilized lipase has a profound impact on conversion efficiency. In a study on octyl formate synthesis, Novozym 435 (a commercially available lipase from Candida antarctica B immobilized on a macroporous acrylic resin) showed significantly higher conversion (33.23%) compared to Lipozyme RM IM (1.28%) and Lipozyme TL IM (2.09%) under initial screening conditions. mdpi.com This highlights the importance of selecting a suitable enzyme-support system for a specific esterification reaction.

| Immobilization Technique/Support | Enzyme Source | Key Findings on Activity/Stability | Reference |

|---|---|---|---|

| Hydrophobic Adsorption (Octadecyl-Sepabeads) | Thermomyces lanuginosus Lipase (TLL) | Leads to hyperactivation of the lipase by stabilizing its open, active form. The immobilized enzyme is more stable than the free form. | mdpi.com |

| Covalent Bonding (Chitosan/Graphene Oxide Beads) | Candida rugosa Lipase | Provides strong bonding, enhancing reusability. The CS/GO support demonstrated high enzyme activity (64 U). | plos.org |

| Entrapment (Sol-gel) | Pseudomonas sp. Lipase | Showed greater activity than Cross-Linked Enzyme Crystals (CLEC) in esterification, attributed to combined effects of crowding, confinement, and diffusional limitations. | nih.gov |

| Adsorption (Macroporous acrylic resin) | Candida antarctica Lipase B (Novozym 435) | Demonstrated superior conversion (96.51% for octyl formate, 95.92% for phenethyl formate) compared to other commercial lipases under optimized conditions. | mdpi.comnih.gov |

Computational Chemistry and Theoretical Modeling of Formate Ester Systems

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these techniques provide insights into the electronic structure of molecules, allowing for the detailed exploration of reaction pathways and energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the esterification of formic acid with hexan-2-ol. DFT calculations focus on the electron density rather than the full many-electron wavefunction, offering a balance between accuracy and computational cost.

Studies on similar esterification and hydrolysis reactions reveal common mechanistic pathways that are applicable to the formic acid and hexan-2-ol system. The reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net DFT can be used to model the initial formation of a pre-reactive complex, where formic acid and hexan-2-ol are held together by hydrogen bonds. rsc.org Following this, the nucleophilic oxygen of the alcohol attacks the carbonyl carbon of formic acid, leading to the formation of the tetrahedral intermediate. This process involves significant changes in geometry and electron distribution, which can be precisely mapped using DFT.

For the decomposition of formic acid, two primary pathways are often considered: dehydrogenation (HCOOH → CO₂ + H₂) and dehydration (HCOOH → CO + H₂O). researchgate.netosti.gov In the context of esterification, the key step is the nucleophilic attack, which is often catalyzed. DFT studies can model both uncatalyzed and catalyzed reactions, showing how a catalyst (like a strong acid) can lower the activation energy by protonating the carbonyl oxygen, making the carbon atom more electrophilic. rsc.org The final step in the esterification pathway is the elimination of a water molecule from the tetrahedral intermediate to form the 2-hexyl formate (B1220265) ester. DFT calculations can confirm the energetics of each step, identifying the most favorable reaction pathway. researchgate.nethku.hk

A critical aspect of understanding reaction kinetics is the characterization of transition states (TS) and their associated energy barriers. A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. DFT is used to locate these unstable structures and calculate their energies. ucsb.edu

For the esterification of formic acid with hexan-2-ol, DFT calculations can identify the transition state for the formation of the tetrahedral intermediate and the subsequent transition state for the elimination of water. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is a key determinant of the reaction rate. kaust.edu.saresearchgate.net

Theoretical studies on analogous systems, such as the reaction of formic acid with methanol (B129727) or the oxidation of butyl formate, have shown that these energy barriers can be significantly influenced by factors like intermolecular hydrogen bonding within the transition state structure. rsc.orgcaprysses.fr For example, a pre-reaction complex can form, which is energetically lower than the separated reactants, and the transition state energy is calculated relative to this complex. rsc.orgcaprysses.fr The calculated energy barriers help to rationalize the observed reaction rates and selectivities.

Table 1: Representative Calculated Energy Barriers for Key Steps in Formate Ester Reactions (Illustrative)

| Reaction Step | System | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| H-abstraction from ester | Butyl formate + OH radical | G3//MP2/aug-cc-pVDZ | Low or slightly negative | caprysses.fr |

| Esterification (unimolecular) | Formic acid-Methanol complex | B3LYP-D3/def2-QZVP | ~30-40 | rsc.org |

| Hemiacetal Decomposition | CO₂ Hydrogenation intermediate | DLPNO-CCSD(T) | 34.5 | acs.org |

| Formate Ester Hydrogenation | Formate ester intermediate | Experimental (Eyring plot) | 26.2 | acs.org |

This table provides illustrative data from related systems to show the typical magnitude of energy barriers calculated for elementary steps in reactions involving formate esters.

Molecular Dynamics Simulations of Solvent Effects and Reactant Interactions

While quantum chemistry is excellent for studying the details of a single reaction event, Molecular Dynamics (MD) simulations are used to model the behavior of a larger system over time. MD simulations solve Newton's equations of motion for a collection of atoms, providing insight into the dynamic processes of solvent effects and reactant interactions. acs.orgacs.org

In the esterification of formic acid and hexan-2-ol, the solvent plays a crucial role. MD simulations can model how solvent molecules arrange themselves around the reactants, forming solvation shells. nih.gov The nature of these shells can affect reactivity; for instance, in a mixed solvent of water and an alcohol, the ester might be preferentially solvated by the alcohol, which can influence the rate of hydrolysis or esterification. nih.gov The simulation can track the formation and breaking of hydrogen bonds between the reactants, solvent molecules, and any intermediates or transition states. osti.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Linear Solvation Energy Relationship (LSER) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Linear Solvation Energy Relationship (LSER) are modeling techniques used to correlate the chemical structure of a compound with its physical, chemical, or biological activity. protoqsar.com These methods are based on the principle that the properties of a molecule are a function of its structure. nih.gov

For a formate ester like 2-hexyl formate, a QSAR model could be developed to predict properties such as its reactivity, boiling point, or sensory attributes (e.g., fruitiness). sci-hub.se The process involves several steps:

Data Collection: A dataset of compounds with known properties is assembled. For instance, a series of different formate esters with measured reaction rates.

Descriptor Calculation: The structure of each molecule is converted into a set of numerical values known as molecular descriptors. nih.gov These can include constitutional descriptors (e.g., molecular weight, number of certain atoms), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods or machine learning algorithms are used to create a mathematical equation that links the descriptors to the property of interest. protoqsar.com

Validation: The model's predictive power is tested on an independent set of compounds not used in its creation.

Prediction of Thermophysical Properties and Phase Equilibria

The design of chemical processes, such as the synthesis and purification of 2-hexyl formate, requires accurate data on thermophysical properties and phase equilibria. Computational methods offer a powerful alternative to expensive and time-consuming experimental measurements. core.ac.uk

Methods like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) and UNIFAC can predict phase equilibria, such as the liquid-liquid equilibrium (LLE) in a system containing formic acid, water, and an alcohol or ester. nih.govresearchgate.netsci-hub.se These models can accurately predict the distribution of formic acid between an aqueous phase and an organic solvent phase, which is crucial for designing extraction processes. nih.gov For example, the PC-SAFT model can be used to calculate distribution coefficients and selectivities for formic acid in various alcohol solvents. nih.gov

Table 2: PC-SAFT Prediction of Formic Acid Distribution in Water/Alcohol Systems

| Extraction Solvent | Experimental DFA | PC-SAFT Predicted DFA |

|---|---|---|

| 1-Butanol | 0.81 | 0.82 |

| 1-Pentanol | 0.85 | 0.86 |

| 1-Hexanol | 0.84 | 0.87 |

| 1-Heptanol | 0.83 | 0.88 |

Data adapted from a study on formic acid extraction, showing the distribution coefficient (DFA) between the extraction (alcohol) phase and the aqueous phase. nih.gov This illustrates the predictive power of such models for systems containing components similar to the formic acid/hexan-2-ol system.

Furthermore, group additivity methods, often parameterized using DFT calculations, can be employed to rapidly estimate thermochemical properties like enthalpy of formation, heat capacity, and entropy for a wide range of molecules, including esters and their reaction intermediates. acs.org Other computational approaches, including those based on neural networks or Monte Carlo simulations with specialized force fields like TraPPE-UA, are also used to predict thermophysical properties and phase behavior for pure components and mixtures. acs.orgmdpi.com

Mechanistic Investigations of Formate Ester Formation and Reactivity

Detailed Esterification Mechanistic Pathways

The esterification of formic acid with hexan-2-ol to form hexan-2-yl formate (B1220265) is most commonly achieved through the Fischer esterification, which is an acid-catalyzed process. This reaction is an equilibrium process, and the mechanism involves a series of proton transfer and nucleophilic acyl substitution steps.

The Fischer esterification of formic acid and hexan-2-ol proceeds via a six-step mechanism, often abbreviated as PADPED. masterorganicchemistry.com This pathway details the precise sequence of events involving protonation, nucleophilic attack, and elimination.

The steps are as follows:

Protonation: The carbonyl oxygen of formic acid is protonated by an acid catalyst (e.g., H₂SO₄). This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Addition: The lone pair of electrons on the oxygen atom of hexan-2-ol attacks the activated carbonyl carbon. This nucleophilic addition results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Deprotonation: A proton is transferred from the oxonium ion of the tetrahedral intermediate to a base (e.g., water or another molecule of the alcohol). This step neutralizes the positive charge on the oxygen that originated from the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Protonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling a molecule of water. This step regenerates the carbonyl group and leads to a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (e.g., water), yielding the final hexan-2-yl formate and regenerating the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Steps of the PADPED Mechanism for the Formation of Hexan-2-yl Formate

| Step | Name | Description |

|---|---|---|

| 1 | Protonation | The carbonyl oxygen of formic acid is protonated. |

| 2 | Addition | Hexan-2-ol attacks the carbonyl carbon. |

| 3 | Deprotonation | The oxonium ion is deprotonated. |

| 4 | Protonation | A hydroxyl group is protonated to form a good leaving group. |

| 5 | Elimination | Water is eliminated to reform the carbonyl group. |

A key feature of the Fischer esterification mechanism is the formation of a tetrahedral intermediate. taylorandfrancis.com This species is formed when the nucleophile (hexan-2-ol) attacks the carbonyl carbon of the protonated formic acid, causing the carbon atom to change its hybridization from sp² to sp³. The tetrahedral intermediate is a transient species that is not typically isolated but is a crucial step along the reaction coordinate. taylorandfrancis.com

The stability and fate of the tetrahedral intermediate are central to the reaction. In the esterification process, the tetrahedral intermediate undergoes a series of proton transfers that ultimately lead to the elimination of a water molecule and the formation of the ester. organic-chemistry.org The presence of a leaving group on the tetrahedral intermediate is what allows for the acyl substitution reaction to occur. taylorandfrancis.com

Radical-Mediated Reactions Involving Formate Species

While the formation of hexan-2-yl formate is typically an ionic process, formate species can participate in radical-mediated reactions under specific conditions. Recent studies have shown that formate salts can serve as a source of the carbon dioxide radical anion (CO₂•⁻) under photoredox catalysis. researchgate.net This radical anion is a potent single-electron reductant. researchgate.net

The generation of the CO₂•⁻ radical from formate opens up avenues for various synthetic transformations. For instance, this radical can be involved in the reduction of activated alkenes and other functional groups. acs.org While not a direct reaction of hexan-2-yl formate itself, the formate precursor can engage in these radical pathways, highlighting the diverse reactivity of the formate moiety.

Reactivity of Hexan-2-yl Formate in Subsequent Transformations

Hexan-2-yl formate, once formed, can undergo a variety of chemical transformations. The reactivity of the ester is largely centered around the electrophilic carbonyl carbon.

The hydrolysis of hexan-2-yl formate, the reverse of esterification, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is the microscopic reverse of the Fischer esterification (PADPED mechanism). masterorganicchemistry.comucalgary.ca The process begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of hexan-2-ol yield formic acid.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs via a different mechanism. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. ucalgary.cayoutube.com This intermediate then collapses, expelling the hexan-2-oxide anion as the leaving group to form formic acid. The hexan-2-oxide then deprotonates the formic acid in a rapid acid-base reaction to yield sodium formate and hexan-2-ol. ucalgary.ca This final deprotonation step makes the reaction essentially irreversible. libretexts.org

Table 2: Comparison of Acid-Catalyzed and Base-Promoted Hydrolysis of Hexan-2-yl Formate

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Acid (catalytic) | Base (stoichiometric) |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Reversibility | Reversible | Irreversible |

| Products | Formic acid and hexan-2-ol | Formate salt and hexan-2-ol |

Hexan-2-yl formate can be reduced to yield two alcohol molecules: methanol (B129727) and hexan-2-ol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the hexan-2-oxide leaving group to form formaldehyde (B43269). A second hydride ion then attacks the formaldehyde to produce methoxide, which upon acidic workup gives methanol. The hexan-2-oxide is protonated during the workup to give hexan-2-ol.

More recently, transfer hydrogenation methods have been developed for the reduction of formate esters at room temperature, which can be part of a cascade for CO₂ reduction to methanol. unc.edu These methods may involve organometallic catalysts and a hydrogen donor. unc.edu

Transesterification Processes

Transesterification is a crucial class of organic reactions where an ester is transformed into another by exchanging the alkoxy moiety. wikipedia.orglibretexts.org This process is pivotal in synthesizing various esters, including the formation of 2-hexyl formate from a simpler formate ester (like methyl or ethyl formate) and 2-hexanol (B165339). The reaction is typically reversible and requires a catalyst, which can be an acid, a base, or an enzyme, to proceed at a practical rate. wikipedia.orgyoutube.com The equilibrium of the reaction is often manipulated by using a large excess of the reactant alcohol or by removing one of the products to drive the reaction towards completion. wikipedia.orglibretexts.org

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, eliminating the original alcohol and forming the new ester. wikipedia.orgyoutube.com

Catalytic Approaches for Transesterification

The synthesis of formate esters through transesterification can be achieved using various catalytic systems, each with distinct mechanisms and efficiencies.

Acid-Catalyzed Transesterification: Strong acids are common catalysts for this reaction. The mechanism proceeds via protonation of the carbonyl oxygen of the formate ester, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The 2-hexanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of the original alcohol (e.g., methanol) and the formation of 2-hexyl formate. libretexts.orgmasterorganicchemistry.com This process is often referred to as a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism. masterorganicchemistry.com

Base-Catalyzed Transesterification: In this method, a strong base, typically an alkoxide, deprotonates the 2-hexanol, increasing its nucleophilicity. wikipedia.orgyoutube.com The resulting 2-hexoxide ion then attacks the carbonyl carbon of the starting formate ester, forming a tetrahedral intermediate. researchgate.net This intermediate subsequently collapses, eliminating the original alkoxide and yielding 2-hexyl formate. researchgate.net This method is often faster than acid-catalyzed transesterification but is sensitive to the presence of free fatty acids or water, which can lead to saponification. rsc.org

Enzymatic Transesterification: Lipases are widely used as biocatalysts for transesterification reactions due to their mild reaction conditions and high selectivity. rsc.orgmdpi.com The reaction mechanism, often described as the ping-pong bi-bi mechanism, involves the acylation of the enzyme's active site by the formate ester to form an acyl-enzyme intermediate, releasing the first alcohol. nih.gov Subsequently, the 2-hexanol binds to the intermediate and reacts to form 2-hexyl formate, regenerating the free enzyme. nih.gov Immobilized lipases, such as Novozym 435, are particularly effective as they can be easily recovered and reused, making the process more economical and environmentally friendly. rsc.orgmdpi.comresearchgate.net

Detailed Research Findings

While specific kinetic studies on the transesterification to form 2-hexyl formate are not extensively documented, research on analogous systems provides valuable insights. Studies on the enzymatic synthesis of other formate esters, such as octyl formate and phenethyl formate, using immobilized lipases have demonstrated high conversion rates under optimized conditions. mdpi.comnih.gov For instance, the synthesis of octyl formate achieved a maximum conversion of 96.51% using Novozym 435, with optimal conditions being a 1:7 molar ratio of formic acid to octanol (B41247), a temperature of 40°C, and 1,2-dichloroethane (B1671644) as the solvent. mdpi.com Similarly, phenethyl formate synthesis reached a 95.92% conversion under optimized conditions with the same enzyme. nih.gov

Research on the transesterification of methyl acetate (B1210297) with 2-ethylhexanol using a strongly acidic cation-exchange resin (NKC-9) as a catalyst showed a maximum conversion of 79.64% and a product yield of 90.90%. researchgate.net The optimal conditions were found to be a catalyst loading of 20 wt.%, a molar ratio of methyl acetate to 2-ethylhexanol of 4:1, a reaction time of 3 hours, and a temperature of 80°C. researchgate.net These findings suggest that similar conditions could be adapted for the synthesis of 2-hexyl formate.

N-heterocyclic carbenes (NHCs) have also emerged as efficient organocatalysts for the transesterification of secondary alcohols with methyl formate, providing good yields with low catalyst loadings. organic-chemistry.org

The following table summarizes the influence of various parameters on the enzymatic synthesis of formate esters, which can be considered analogous to the formation of 2-hexyl formate.

Table 1: Effect of Reaction Parameters on the Enzymatic Synthesis of Octyl Formate. mdpi.com

The kinetic parameters for transesterification reactions are crucial for reactor design and process optimization. nih.gov Kinetic studies often reveal the reaction to be second-order. nih.gov The activation energy for such reactions is a key parameter determined from these studies. mdpi.com

The table below presents findings from the optimization of transesterification of methyl acetate with 2-ethylhexanol.

Table 2: Optimized Conditions for Transesterification of Methyl Acetate with 2-Ethylhexanol. researchgate.net

Advanced Applications of Formic Acid, Hexan 2 Ol, and Hexan 2 Yl Formate in Organic Synthesis and Chemical Processes

Hexan-2-yl Formate (B1220265) in Specialty Chemical Production

By-product Management in Industrial Processes

In the industrial synthesis of hexan-2-yl formate, primarily through the Fischer esterification of formic acid and hexan-2-ol, effective by-product management is critical for maximizing yield, ensuring product purity, and maintaining process efficiency. The management strategy encompasses the identification of potential by-products, methods to minimize their formation, and techniques for their separation and removal from the final product stream.

Identification and Formation of By-products

Beyond water, several other by-products can form due to side reactions, largely influenced by the reaction conditions and the type of catalyst employed.

Alkenes: Under the acidic conditions and elevated temperatures typical for esterification, the secondary alcohol, hexan-2-ol, can undergo an acid-catalyzed dehydration to form a mixture of alkene isomers, primarily 1-hexene and 2-hexene , along with an additional mole of water. pearson.compearson.comlibretexts.org Higher reaction temperatures strongly favor this side reaction. libretexts.org

Ethers: At lower temperatures, an intermolecular reaction between two molecules of hexan-2-ol can occur, leading to the formation of di(hexan-2-yl) ether as a by-product. libretexts.org

Oxidation Products: The use of strong, oxidizing acid catalysts like concentrated sulfuric acid can lead to the degradation of the organic reactants. This can produce gaseous by-products such as carbon dioxide and sulfur dioxide , as well as non-volatile carbonaceous material (charring). libretexts.orgchemguide.co.uk

Acetate (B1210297) Esters: If alternative formylating agents are used, such as a mixture of formic acid and acetic anhydride (B1165640), hexan-2-yl acetate can be formed as a significant by-product. researchgate.net

Strategies for By-product Minimization

Minimizing the formation of these by-products is a key aspect of process optimization. The primary strategies involve careful control over reaction parameters and judicious selection of catalysts.

Control of Reaction Temperature: Maintaining the optimal temperature is crucial. It must be high enough to ensure a reasonable reaction rate but low enough to suppress the dehydration of hexan-2-ol to hexenes. The required temperature for dehydration is generally lower for secondary alcohols compared to primary alcohols. libretexts.org

Catalyst Selection: While strong mineral acids like sulfuric acid are effective catalysts, they can also promote side reactions. mdpi.com Using milder acid catalysts, such as phosphoric(V) acid, can lead to a cleaner reaction with less charring and oxidation. libretexts.orgchemguide.co.uk Heterogeneous catalysts (e.g., ion-exchange resins, zeolites) offer an alternative that can improve selectivity and simplify catalyst removal.

Adjustment of Reactant Molar Ratio: Employing an excess of one of the reactants, typically the more cost-effective hexan-2-ol, can shift the reaction equilibrium towards the formation of hexan-2-yl formate, in accordance with Le Châtelier's principle. masterorganicchemistry.commdpi.com This increases the conversion of the limiting reactant, formic acid.

The table below illustrates how the choice of catalyst and temperature can influence the product distribution in a typical secondary alcohol esterification.

| Catalyst | Temperature (°C) | Desired Product (Ester) Yield | Primary By-product (Alkene) Yield | Other By-products |

| Conc. H₂SO₄ | 140-150 | Moderate | Significant | Ethers, Oxidation Products |

| Conc. H₃PO₄ | 120-130 | High | Low | Minimal |

| Ion-Exchange Resin | 100-110 | High | Very Low | Negligible |

| No Catalyst | > 150 | Very Low | Low | Minimal |

Separation and Utilization of By-products

Once the reaction reaches completion, a multi-step purification process is required to isolate the hexan-2-yl formate.

Water Removal: The continuous removal of water during the reaction is the most effective way to manage this primary by-product and drive the reaction to completion. Industrially, this is often achieved using a Dean-Stark apparatus , where an entraining solvent (e.g., toluene) forms an azeotrope with water, which is distilled off and separated, allowing the solvent to return to the reactor. masterorganicchemistry.com Alternatively, molecular sieves can be used to absorb the water as it is formed. organic-chemistry.org

Catalyst Neutralization: After the reaction, the crude product mixture is typically washed with a basic aqueous solution, such as sodium carbonate or sodium bicarbonate. google.com This step neutralizes the acid catalyst and removes any unreacted formic acid by converting them into water-soluble salts.

Fractional Distillation: The final purification of hexan-2-yl formate is accomplished through fractional distillation. This process separates the desired ester from unreacted hexan-2-ol, any ether or alkene by-products, and the solvent used for azeotropic distillation. The separation is based on the different boiling points of the components in the mixture.

The table below outlines the boiling points of the key compounds involved, which dictates the feasibility of separation by distillation.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1-Hexene | 84.16 | 63 |

| 2-Hexene (cis/trans) | 84.16 | 68 |

| Hexan-2-ol | 102.17 | 136 |

| Hexan-2-yl formate | 130.18 | 146-148 |

| Di(hexan-2-yl) ether | 186.34 | ~210 |

The separated by-products are managed according to their nature. Unreacted hexan-2-ol and the azeotropic solvent are typically recovered and recycled back into the process to improve atom economy. The aqueous waste containing the neutralized acid catalyst is treated according to environmental regulations. Alkene by-products may be collected and used as a low-grade fuel source or as a feedstock for other chemical processes.

Future Research Directions in Formic Acid Hexan 2 Ol Chemistry

Development of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

The direct esterification of formic acid with alcohols is a cornerstone reaction, yet traditional acid catalysis often suffers from issues of low selectivity and the generation of waste. Future research will pivot towards the development of advanced catalytic systems that offer superior performance.

Enzymatic Catalysis: Lipases and other enzymes are emerging as powerful catalysts for ester synthesis due to their high selectivity and operation under mild conditions. google.comnih.gov Research has demonstrated the successful synthesis of various formate (B1220265) esters, such as phenethyl formate, using immobilized lipases like Novozym 435. nih.govmdpi.com Future work will likely focus on screening and engineering lipases specifically for the esterification of formic acid with secondary alcohols like hexan-2-ol. The optimization of reaction parameters such as enzyme concentration, molar ratio of reactants, temperature, and solvent choice will be crucial to achieving high conversion yields. nih.govmdpi.com For instance, studies on phenethyl formate synthesis found optimal conditions at 40°C with a 1:5 molar ratio of formic acid to alcohol, achieving a 95.92% conversion. mdpi.com

Another enzymatic avenue involves Baeyer-Villiger monooxygenases (BVMOs), which can transform aliphatic aldehydes into alkyl formates with high regioselectivity. conicet.gov.ar While this is an indirect route, research into BVMOs could open new biosynthetic pathways for formate esters.

Nanocatalysis: Gold-based nanocatalysts have shown promise in the oxidative coupling of alcohols with formaldehyde (B43269) sources to produce formate esters. mdpi.com For example, an Au/TiO₂ catalyst facilitated the quantitative reaction of 1-octanol (B28484) to form 1-octyl formate. mdpi.com Future investigations could adapt this technology for the direct, aerobic oxidative esterification of formic acid and hexan-2-ol, potentially offering a highly efficient, base-free catalytic system. mdpi.com

The table below summarizes potential novel catalytic systems for hexan-2-yl formate synthesis.

| Catalyst Type | Example | Key Advantages | Potential Research Focus for Hexan-2-ol |

| Immobilized Lipase (B570770) | Novozym 435 | High selectivity, mild reaction conditions, reusability. nih.govmdpi.com | Optimization of reaction conditions (temperature, molar ratio), enzyme recycling studies. mdpi.com |

| Monooxygenase | BVMO from Aspergillus flavus | High regioselectivity, potential for novel biosynthetic routes. conicet.gov.ar | Genetic engineering of BVMOs for enhanced activity and stability with secondary alcohols. |

| Gold Nanoparticles | Au/TiO₂ | High efficiency, operates under mild, aerobic, base-free conditions. mdpi.com | Catalyst development for direct esterification, investigation of support effects. mdpi.com |

| Organocatalysts | l-Leucine | Metal-free, environmentally benign, solvent-free conditions. wiley.com | Screening of various amino acids and chiral catalysts for asymmetric synthesis. |

Integration of Continuous Flow Synthesis for Formate Ester Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. mit.eduresearchgate.net The integration of flow technology into the synthesis of hexan-2-yl formate is a promising area for future research.